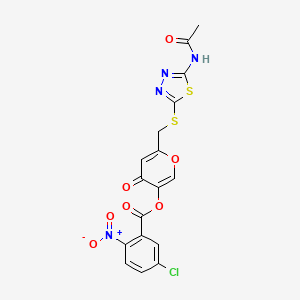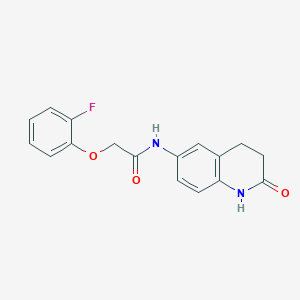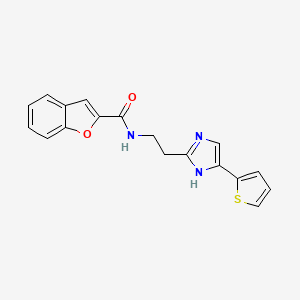
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound. It contains several functional groups, including a benzofuran, an imidazole, and a carboxamide . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and imidazole rings would likely contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
The benzofuran core of the compound is present in many biologically active natural products, making it a valuable scaffold in drug design . The structural features of this compound, such as the thiophene and imidazole rings, are often found in molecules with significant pharmacological properties. This compound could be used as a starting point for the development of new medications targeting various diseases, including psoriasis, eczema, arrhythmias, and depression, where benzofuran derivatives have been previously effective .
Antimicrobial Properties
Benzofuran derivatives have demonstrated a wide range of antimicrobial properties . The specific structure of this compound, with its thiophene and imidazole components, could be explored for its efficacy against bacterial and fungal pathogens. Research could focus on synthesizing analogs and testing their activity against a panel of microorganisms to identify potential new antimicrobial agents.
Anticancer Research
The compound’s potential anticancer properties are another area of interest. Its structural analogs have shown promise in combating various forms of cancer . Studies could investigate the compound’s effectiveness in inhibiting cancer cell growth and inducing apoptosis, with the aim of developing new chemotherapeutic agents.
Tuberculosis Treatment
Research has indicated that imidazole and thiophene derivatives can be effective against Mycobacterium tuberculosis . This compound could be studied for its potential as an anti-tuberculosis agent, with modifications to its structure to enhance its activity and reduce toxicity.
C-H Functionalization Chemistry
The compound can be used in C-H functionalization chemistry, a method that allows for the direct modification of carbon-hydrogen bonds, which is a fundamental transformation in organic synthesis . This approach could lead to the development of novel synthetic methodologies, providing access to a diverse array of structurally complex molecules for pharmaceutical applications.
Small Molecule Screening Campaigns
Due to its modularity and the ease with which it can be synthesized, this compound is ideal for generating collections of benzofuran derivatives for small molecule screening campaigns . These campaigns are crucial for identifying lead compounds in drug discovery processes, particularly for targeting diseases with unmet medical needs.
Eigenschaften
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(15-10-12-4-1-2-5-14(12)23-15)19-8-7-17-20-11-13(21-17)16-6-3-9-24-16/h1-6,9-11H,7-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIEQLPJUODQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline](/img/structure/B2864829.png)
![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)
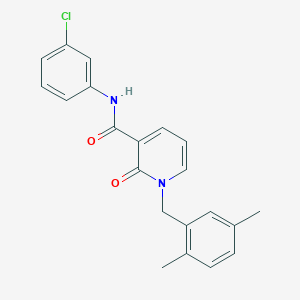
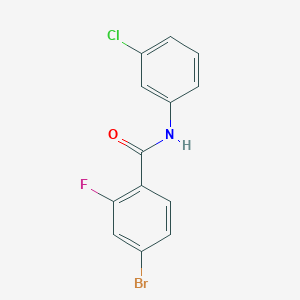
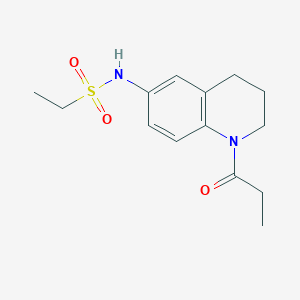

![N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2864840.png)

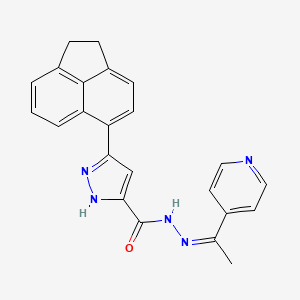
![1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2864845.png)

